N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
CAS No.: 908259-42-7
Cat. No.: VC21145304
Molecular Formula: C17H21N3O3
Molecular Weight: 315.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 908259-42-7 |
|---|---|
| Molecular Formula | C17H21N3O3 |
| Molecular Weight | 315.37 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 |
| Standard InChI Key | FVRHYUFGRVBYDA-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N |
| SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Classification
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide belongs to the family of azetidine derivatives, characterized by a four-membered nitrogen-containing heterocyclic structure. The compound's nomenclature reflects its key structural components: the "N-Boc" prefix indicates the presence of a tert-butyloxycarbonyl protecting group attached to the nitrogen atom of the azetidine ring, while "N'-(4-cyanobenzyl)" refers to the 4-cyanobenzyl moiety connected via an amide linkage. The "2-L" portion denotes the stereochemistry at the second position of the azetidine ring, specifically indicating an L-configuration.
This compound is primarily classified as a synthetic intermediate with potential applications in medicinal chemistry and pharmaceutical research. The presence of the Boc protecting group, which is commonly used in peptide synthesis and other organic chemistry applications, suggests its potential utility in the development of more complex molecular structures. The compound's unique structural features, including the four-membered azetidine ring and the cyano group, contribute to its distinctive chemical properties and potential biological activities.
Standard Identifiers and Registry Information
The compound is uniquely identified through various standard chemical identifiers that enable precise recognition across chemical databases and literature. These identifiers are essential for researchers to accurately reference and retrieve information about the compound in various contexts.
Table 1: Chemical Identifiers of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
| Identifier Type | Value |
|---|---|
| CAS Number | 908259-42-7 |
| PubChem CID | 15604592 |
| Standard InChI | InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 |
| Standard InChIKey | FVRHYUFGRVBYDA-AWEZNQCLSA-N |
| DSSTox Substance ID | DTXSID001123607 |
| Nikkaji Number | J1.646.075C |
The compound was first registered in chemical databases in 2007, with the most recent modification of its record occurring on April 5, 2025, indicating ongoing interest and research activity involving this molecule .
Molecular Structure and Chemical Properties
Structural Components and Features
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide possesses a complex structure with several distinct functional groups that contribute to its chemical behavior and potential biological activity. The core of the molecule is the azetidine ring, a four-membered heterocycle containing one nitrogen atom. This ring is substituted at the nitrogen position with a tert-butyloxycarbonyl (Boc) protecting group, which consists of a carbonyl group linked to a tert-butoxy moiety. The second position of the azetidine ring (carbon-2) bears a carboxamide group that is further substituted with a 4-cyanobenzyl group, forming an N'-substituted amide linkage.
The 4-cyanobenzyl portion of the molecule consists of a benzene ring with a cyano group (-C≡N) at the para position and a methylene (-CH2-) linker connecting it to the carboxamide nitrogen. The cyano group, being a strong electron-withdrawing substituent, significantly affects the electronic properties of the aromatic ring and potentially the reactivity of the entire molecule .
Chemical Properties
Table 2: Chemical and Physical Properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H21N3O3 | |
| Molecular Weight | 315.37 g/mol | |
| Exact Mass | 315.15829154 Da | |
| XLogP3-AA | 1.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 5 |
The compound's XLogP3-AA value of 1.8 suggests moderate lipophilicity, which may influence its membrane permeability and distribution in biological systems . The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates potential for hydrogen bonding interactions with biological receptors, which could be relevant for its pharmacological properties. The five rotatable bonds suggest a degree of conformational flexibility that may affect its binding to biological targets .
Nomenclature and Alternative Names
IUPAC Nomenclature
The IUPAC name of the compound is tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate, which precisely describes its chemical structure according to systematic nomenclature rules . The name components include:
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tert-butyl: Indicating the tert-butyl group of the Boc protecting group
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(2S): Specifying the S-configuration at carbon-2 of the azetidine ring
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2-[(4-cyanophenyl)methylcarbamoyl]: Describing the carboxamide group at position 2 with a 4-cyanobenzyl substituent
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azetidine-1-carboxylate: Indicating the azetidine ring with a carboxylate group at nitrogen-1
Alternative Names and Synonyms
The compound is known by several alternative names and synonyms in the scientific literature and chemical databases, which are useful for comprehensive literature searches.
Table 3: Alternative Names and Synonyms for N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
Synthesis and Chemical Reactivity
Chemical Reactivity
The chemical reactivity of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is influenced by its functional groups:
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The Boc protecting group is sensitive to acidic conditions and can be cleaved to reveal the free azetidine nitrogen, which is a common transformation in synthetic applications
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The amide bond connecting the azetidine ring to the 4-cyanobenzyl group is stable under most conditions but can be hydrolyzed under strongly acidic or basic conditions
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The cyano group on the benzyl portion can undergo various transformations, including hydrolysis to carboxylic acid, reduction to amine, or conversion to tetrazole
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The azetidine ring, being a strained four-membered heterocycle, may undergo ring-opening reactions under certain conditions
These reactive properties make the compound versatile for further chemical modifications, potentially expanding its applications in medicinal chemistry and drug development.
Biological Activity and Research Applications
Research Applications
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is primarily studied for its potential applications in medicinal chemistry and drug development. The compound may serve as:
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A building block for the synthesis of more complex bioactive molecules
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A structural template for developing structure-activity relationships in drug discovery
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A pharmacophore model for designing novel therapeutic agents
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A chemical probe for investigating biological systems and mechanisms
The presence of the Boc protecting group suggests that the compound may be an intermediate in the synthesis of more complex molecules, where the Boc group would eventually be removed to allow further functionalization of the azetidine nitrogen.
Analytical Characterization
Spectroscopic Properties
The structural characterization of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide can be performed using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would show characteristic signals for the azetidine ring protons, the tert-butyl group, the amide NH, and the aromatic protons of the 4-cyanobenzyl group
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the cyano group (approximately 2220-2240 cm-1), carbonyl groups of the amide and carbamate (approximately 1630-1690 cm-1), and C-H stretching of the tert-butyl and benzyl groups
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Mass Spectrometry (MS): Would typically show a molecular ion peak at m/z 315 corresponding to the molecular weight, along with characteristic fragmentation patterns involving loss of the Boc group and other structural components
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and quality control of compounds like N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide. The moderate lipophilicity of the compound (XLogP3-AA of 1.8) suggests that it would be amenable to reversed-phase HPLC methods using common solvent systems like acetonitrile/water or methanol/water with appropriate pH adjustment .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide have been reported, including:
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1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11: A deuterated derivative with additional structural complexity, including a cyclohexyl group and 11 deuterium atoms replacing hydrogen at specific positions. This compound is often used as a reference standard in analytical chemistry, particularly for mass spectrometry and NMR applications.
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Other variants may include compounds with different protecting groups replacing the Boc group, alternative substituents in place of the 4-cyanobenzyl group, or modifications of the azetidine ring structure.
These structural analogs provide valuable insights into structure-activity relationships and may offer improved pharmacological properties or specific applications in various research contexts.
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